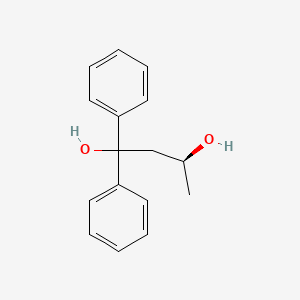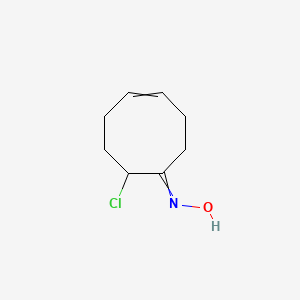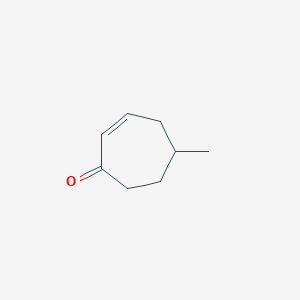
(3S)-1,1-Diphenylbutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1,1-Diphenylbutane-1,3-diol is an organic compound characterized by the presence of two phenyl groups attached to a butane backbone with hydroxyl groups at the first and third carbon positions. The compound’s stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of atoms around the third carbon.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,1-Diphenylbutane-1,3-diol typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 1,1-diphenyl-1-butene with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. The use of chiral catalysts can help achieve the desired stereochemistry. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(3S)-1,1-Diphenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Production of diphenylbutane derivatives.
Substitution: Generation of brominated or sulfonated phenyl derivatives.
科学研究应用
(3S)-1,1-Diphenylbutane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3S)-1,1-Diphenylbutane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
1,1-Diphenylethane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
1,1-Diphenylpropane-1,3-diol: Differing by one carbon in the backbone.
1,1-Diphenylbutane-1,2-diol: Hydroxyl groups at adjacent carbon positions.
Uniqueness
(3S)-1,1-Diphenylbutane-1,3-diol is unique due to its specific stereochemistry and the positioning of hydroxyl groups, which influence its reactivity and binding properties. This makes it a valuable compound in stereoselective synthesis and in studies requiring precise molecular interactions.
属性
CAS 编号 |
73151-77-6 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
(3S)-1,1-diphenylbutane-1,3-diol |
InChI |
InChI=1S/C16H18O2/c1-13(17)12-16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-18H,12H2,1H3/t13-/m0/s1 |
InChI 键 |
WAGALWVQWKDBCI-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
规范 SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)



![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)


